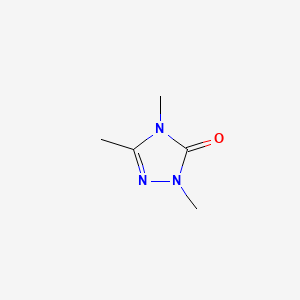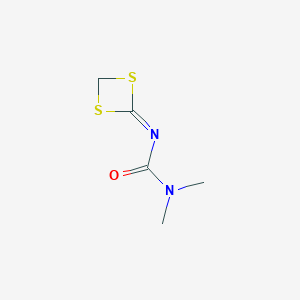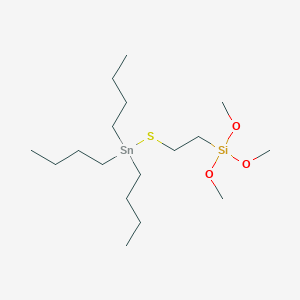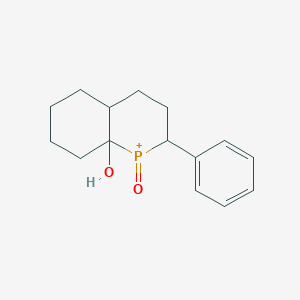![molecular formula C11H24N4OS B14615287 1-(3-hexylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14615287.png)
1-(3-hexylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-hexylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea is an organic compound that features a unique combination of functional groups, including a urea moiety, a hydrazone linkage, and a hexylsulfanyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-hexylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea typically involves the following steps:
Formation of the hydrazone linkage: This step involves the reaction of a hydrazine derivative with an aldehyde or ketone to form the hydrazone. For example, the reaction of hydrazine hydrate with an appropriate aldehyde under acidic conditions can yield the desired hydrazone.
Introduction of the urea moiety: The hydrazone intermediate is then reacted with an isocyanate to introduce the urea functionality. This reaction is typically carried out under mild conditions, such as room temperature, in the presence of a suitable solvent like dichloromethane.
Attachment of the hexylsulfanyl side chain: The final step involves the introduction of the hexylsulfanyl group through a nucleophilic substitution reaction. This can be achieved by reacting the urea-hydrazone intermediate with a hexylthiol derivative in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
1-(3-hexylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea can undergo various chemical reactions, including:
Oxidation: The hexylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Sodium hydride, hexylthiol, dichloromethane, and room temperature.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted urea derivatives.
科学的研究の応用
1-(3-hexylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea has several scientific research applications, including:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: The compound’s ability to form stable complexes with metals can be utilized in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as a versatile building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies and reaction pathways.
作用機序
The mechanism of action of 1-(3-hexylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The hydrazone linkage and urea moiety can facilitate binding to specific active sites, while the hexylsulfanyl group may enhance membrane permeability and bioavailability.
類似化合物との比較
Similar Compounds
1-(3-hexylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]thiourea: Similar structure but with a thiourea moiety instead of urea.
1-(3-hexylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]carbamate: Similar structure but with a carbamate moiety instead of urea.
1-(3-hexylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]guanidine: Similar structure but with a guanidine moiety instead of urea.
Uniqueness
1-(3-hexylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. The presence of the urea moiety provides stability and potential for hydrogen bonding, while the hydrazone linkage offers reactivity and versatility in chemical transformations. The hexylsulfanyl side chain enhances lipophilicity and membrane permeability, making it a valuable compound for various applications.
特性
分子式 |
C11H24N4OS |
|---|---|
分子量 |
260.40 g/mol |
IUPAC名 |
1-(3-hexylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea |
InChI |
InChI=1S/C11H24N4OS/c1-2-3-4-5-8-17-9-6-7-13-11(16)14-10-15-12/h10H,2-9,12H2,1H3,(H2,13,14,15,16) |
InChIキー |
XDKDWEKXOUYNBY-UHFFFAOYSA-N |
異性体SMILES |
CCCCCCSCCCNC(=O)N/C=N/N |
正規SMILES |
CCCCCCSCCCNC(=O)NC=NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



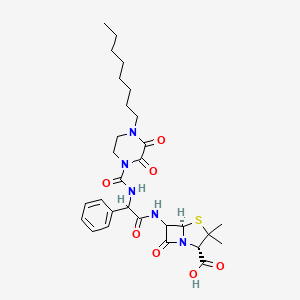
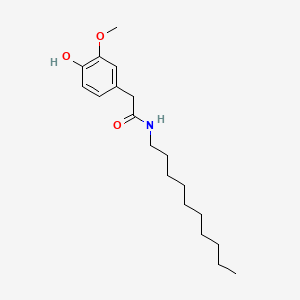
![3-[4-(3-Methylphenyl)piperazin-1-yl]propanamide](/img/structure/B14615251.png)
![1,2,3-Thiadiazolo[4,5-c]pyridine-4,6-diamine](/img/structure/B14615257.png)
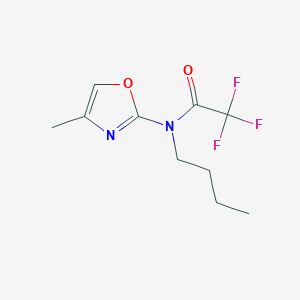
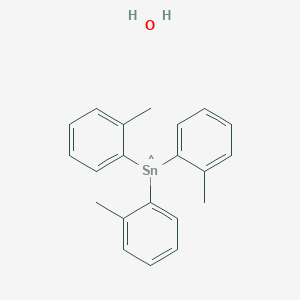
![2,6-Dichloro-N-[(4-chlorophenyl)carbamothioyl]benzamide](/img/structure/B14615268.png)
